molecular formula C11H13ClF3O4P B13698698 Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate

Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate

Cat. No.: B13698698
M. Wt: 332.64 g/mol
InChI Key: OHMWQLMHRQNHEL-UHFFFAOYSA-N
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Description

Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate aryl halide under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with 2-chloro-4-(trifluoromethoxy)phenyl halide in the presence of a palladium catalyst and a base . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis can also be adapted for industrial purposes to reduce reaction times and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the phosphite.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products

The major products formed from these reactions include substituted phosphonates, where the chlorine atom is replaced by other functional groups, or new aryl phosphonates formed through cross-coupling reactions.

Scientific Research Applications

Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of new materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Agricultural Chemistry: Explored for its role in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phosphonate group can form strong bonds with metals, making it useful in catalysis and coordination chemistry. The trifluoromethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate is unique due to the combination of its phosphonate group and the trifluoromethoxy substituent, which together confer distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C11H13ClF3O4P

Molecular Weight

332.64 g/mol

IUPAC Name

2-chloro-1-diethoxyphosphoryl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H13ClF3O4P/c1-3-17-20(16,18-4-2)10-6-5-8(7-9(10)12)19-11(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

OHMWQLMHRQNHEL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)OC(F)(F)F)Cl)OCC

Origin of Product

United States

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